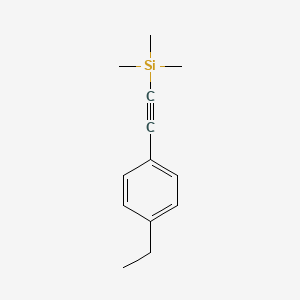

(4-Ethylphenylethynyl)trimethylsilane

Overview

Description

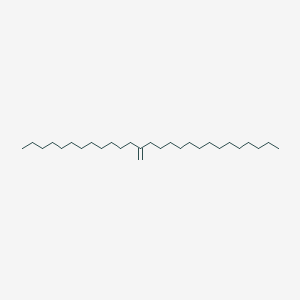

“(4-Ethylphenylethynyl)trimethylsilane”, also known as EETMS, is an organosilicon compound that is widely used in chemical research and industry. It has a linear formula of C6H4CH2CH3C≡CSi(CH3)3 . The CAS Number for this compound is 393857-27-7 .

Molecular Structure Analysis

The molecular weight of EETMS is 202.37 . The SMILES string for this compound is CCc1ccc(cc1)C#CSi©C .

Physical And Chemical Properties Analysis

EETMS has a refractive index n20/D of 1.5270 (lit.) . It has a boiling point of 72 °C at 0.1 mmHg (lit.) . The density of EETMS is 0.881 g/mL at 25 °C (lit.) .

Scientific Research Applications

Surface Modification and Hydrophobicity

One study highlights the use of trimethoxysilanes for the controlled grafting onto silanol-containing surfaces, producing organosilicas with tunable hydrophilic, hydrophobic, and super-hydrophobic properties. This application is crucial for creating materials with specific surface characteristics, relevant in coatings, sensors, and water-repellent surfaces (N. García et al., 2007).

Organic Synthesis and Coupling Reactions

Research has demonstrated the use of trimethylsilyl-protected alkynes, similar in reactivity to (4-Ethylphenylethynyl)trimethylsilane, in coupling reactions. These processes are foundational in the synthesis of complex organic molecules, offering routes to conjugate diynes and disubstituted ethynes, pivotal in drug synthesis and material science (Nishihara et al., 2000).

Silicones Reactivity with Inorganic Surfaces

Another study reveals the unexpected reactivity of "unreactive" silicones, including trimethylsilyl-terminated polymers, with inorganic surfaces. This finding opens doors to novel methods for functionalizing inorganic surfaces with silicones, useful in creating hybrid organic-inorganic materials with potential applications in electronics, coatings, and biocompatible materials (Joseph W. Krumpfer & T. J. McCarthy, 2011).

Photonic and Electronic Applications

The synthesis and photonic properties of poly(silylenevinylene)s, through alkyne polyhydrosilylation involving ethynylsilane compounds, showcase their application in the development of materials with enhanced emission properties. These materials are promising for optoelectronic devices, highlighting the role of ethynylsilane derivatives in advancing photonic technologies (P. Lu et al., 2011).

Advanced Material Synthesis

A novel application is found in the synthesis of phenylethynyl-containing organodisulfide as a cathode material for lithium batteries. This research illustrates the potential of ethynylsilane compounds in enhancing the performance and efficiency of energy storage devices, a critical area in the shift towards renewable energy sources (Z. Jin et al., 2013).

Safety and Hazards

EETMS is a chemical that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

2-(4-ethylphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Si/c1-5-12-6-8-13(9-7-12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADBKXSXWBPNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461594 | |

| Record name | (4-Ethylphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylphenylethynyl)trimethylsilane | |

CAS RN |

393857-27-7 | |

| Record name | (4-Ethylphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

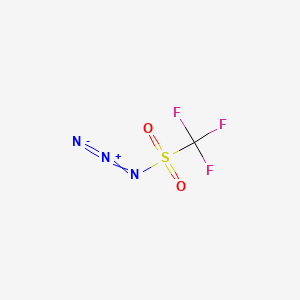

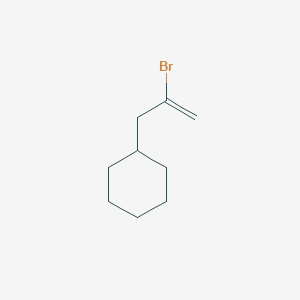

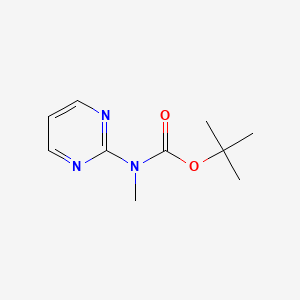

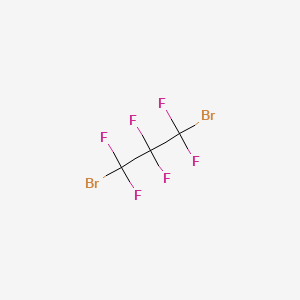

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)

![7,8-Diphenyl-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B1626129.png)